3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2BrF4N . It has a molecular weight of 243.98 . The compound is used in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), such as this compound, are synthesized through various methods, including condensation reactions . The synthesis of these compounds often involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringFc1nc(ccc1Br)C(F)(F)F
. This indicates the presence of a pyridine ring with bromo, fluoro, and trifluoromethyl substituents. Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine, a related compound, acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.7961 g/mL at 25 °C . It has a refractive index of 1.4623 . The compound has a flash point of 96.11 °C .Scientific Research Applications
Pyrrolidine Constrained Bipyridyl-Dansyl Click Fluoroionophore as Selective Al(3+) Sensor
Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate through click chemistry. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) mechanisms, showcasing its application in selective ion detection (D. Maity, T. Govindaraju, 2010).
Trifluoromethylation of Aryl and Heteroaryl Halides
Lishchynskyi et al. (2013) discussed the high reactivity of fluoroform-derived CuCF3 towards aryl and heteroaryl halides, including pyridine derivatives. This work demonstrates an efficient method for the trifluoromethylation of these compounds, which is significant for the synthesis of benzotrifluorides and related structures, enhancing their utility in organic synthesis and medicinal chemistry (A. Lishchynskyi et al., 2013).
Nitrogen-Boron Coordination in Pyridoxaboroles
Steciuk et al. (2015) synthesized pyridoxaboroles from simple halopyridines, exploring nitrogen-boron coordination versus OH∙∙∙N hydrogen bonding. This research contributes to our understanding of the structural properties of such compounds, with potential implications for material science and coordination chemistry (I. Steciuk et al., 2015).
Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+
Maity et al. (2018) synthesized new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, demonstrating their utility as turn-off chemosensors for Fe3+/Fe2+ ions. This work highlights the role of such compounds in the development of sensitive sensors for metal ions, useful in biological and environmental monitoring (Pampa Maity et al., 2018).
One-Pot Reactions for Synthesis of Polysubstituted and Fused Pyridines
Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This approach underscores the versatility of such fluorinated pyridines in modular and efficient synthesis strategies (Zhidong Song et al., 2016).
Mechanism of Action
Target of Action
It is used in the preparation of heteroaromatic amide derivatives for inhibiting nav17 , which is a voltage-gated sodium channel and plays a crucial role in the generation and conduction of action potentials, thus being a target for pain relief .
Mode of Action
As a building block in the synthesis of nav17 inhibitors, it may contribute to the inhibition of the Nav17 sodium channel, thereby affecting the conduction of action potentials .
Biochemical Pathways
Given its role in the synthesis of nav17 inhibitors, it can be inferred that it may influence the pathways involving the Nav17 sodium channel .
Result of Action
As a building block in the synthesis of nav17 inhibitors, it may contribute to the inhibition of the Nav17 sodium channel, thereby affecting the generation and conduction of action potentials .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .
Future Directions
Trifluoromethylpyridines, including 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, have found extensive applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNDNGJEKNNZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-36-3 | |
Record name | 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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